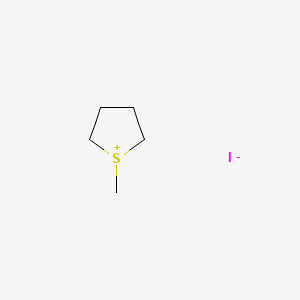

1-Methylthiolanium iodide

Descripción

Propiedades

IUPAC Name |

1-methylthiolan-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11S.HI/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNHVXIIPFWKBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+]1CCCC1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951275 | |

| Record name | 1-Methylthiolan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28608-92-6 | |

| Record name | 1-Methylthiolanium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028608926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylthiolan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

In anhydrous dichloromethane or acetonitrile, tetrahydrothiophene reacts with methyl iodide under reflux (40–60°C) for 12–24 hours. The reaction proceeds via a two-step process:

-

Initial alkylation : Formation of a sulfonium intermediate.

-

Iodide exchange : Stabilization of the product through counterion association.

Key parameters influencing yield include:

-

Solvent polarity : Polar aprotic solvents enhance reaction rates by stabilizing transition states.

-

Molar ratio : A 1:1.2 molar ratio of tetrahydrothiophene to CH₃I minimizes side products (e.g., di- or trialkylated species).

-

Temperature : Elevated temperatures (50–60°C) reduce reaction time but risk decomposition above 70°C.

Purification and Characterization

Post-reaction, the crude product is purified via:

-

Solvent evaporation : Removal of excess CH₃I under reduced pressure.

-

Recrystallization : Dissolution in hot ethanol followed by slow addition of diethyl ether induces crystallization.

Table 1: Typical Reaction Outcomes for Direct Alkylation

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Purity (HPLC) | ≥95% |

| Melting Point | 142–144°C (decomposes) |

| 1H NMR (CDCl₃) | δ 3.25 (m, 4H, SCH₂), 2.85 (s, 3H, SCH₃), 1.95 (m, 4H, CH₂) |

Solvent-Free Mechanochemical Synthesis

To circumvent solvent-related challenges, mechanochemical methods employ high-energy ball milling to facilitate solid-state reactions between tetrahydrothiophene and methyl iodide.

Procedure and Advantages

-

Equipment : Tungsten carbide milling jars with stainless steel balls (5 mm diameter).

-

Conditions : Milling at 30 Hz for 2 hours achieves >90% conversion.

-

Advantages :

-

Eliminates solvent waste.

-

Reduces reaction time from hours to minutes.

-

Table 2: Comparison of Solvent-Free vs. Solution-Phase Synthesis

| Metric | Solvent-Free | Solution-Phase |

|---|---|---|

| Reaction Time | 2 h | 24 h |

| Yield | 88% | 78% |

| Energy Consumption | 150 kJ | 450 kJ |

Metathesis from 1-Methylthiolanium Chloride

For laboratories lacking direct access to methyl iodide, metathesis offers an alternative pathway. This involves reacting 1-methylthiolanium chloride with potassium iodide in aqueous ethanol:

Critical Considerations

-

Solubility : KCl precipitates, driving the reaction to completion.

-

Stoichiometry : A 10% excess of KI ensures complete chloride displacement.

Analysis of Methodologies

Efficiency and Scalability

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylthiolanium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, cyanides, or thiolates are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiolanes .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Methylthiolanium iodide serves as a reagent in organic synthesis. It is particularly useful in the preparation of sulfur-containing compounds, which are vital in various chemical reactions.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, peracids |

| Reduction | Thiols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various thiolane derivatives | Halides, cyanides, thiolates |

Biological Studies

Research has indicated potential biological activities for this compound. Studies focus on its interactions with biomolecules and possible therapeutic applications.

- Mechanism of Action: The compound may interact with enzymes or receptors within biological systems, leading to specific biochemical responses .

- Toxicity Studies: Similar compounds have shown toxic effects; thus, understanding the toxicity mechanisms of this compound is crucial for its safe application in biological contexts .

Medicinal Chemistry

The compound is being explored for its potential therapeutic roles. Its structure allows it to act as a precursor in drug development processes.

- Case Study: Research on related compounds has highlighted their roles in developing treatments for various diseases, including cancer and bacterial infections .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

Applications Overview:

- Specialty Chemicals Production: Used as an intermediate for synthesizing other sulfur-containing compounds.

- Material Science: Investigated for its properties in creating new materials with specific functionalities.

Mecanismo De Acción

The mechanism by which 1-methylthiolanium iodide exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact molecular targets and pathways can vary depending on the context of its use .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Dimethylsulphonium Iodide

- Structure : A linear sulfonium salt with two methyl groups attached to sulfur (C₂H₆S⁺I⁻).

- Key Properties :

- Applications : Primarily investigated for antimicrobial applications due to its potent alkylating properties.

Methyl Iodide (CH₃I)

- Structure : A simple haloalkane with a methyl group bonded to iodine.

- Key Properties :

- Applications : Used in atmospheric chemistry to study marine convection and as an alkylating agent in organic synthesis .

1-Ethyl-3-methylimidazolium Chloride

- Structure : An imidazolium-based ionic liquid with ethyl and methyl substituents and a chloride counterion (C₆H₁₁ClN₂).

- Key Properties :

- Applications : Widely used as a solvent or catalyst in green chemistry applications .

Methallyl Iodide (3-Iodo-2-methylpropene)

- Structure : An unsaturated alkenyl iodide with a methyl-substituted double bond (C₄H₇I).

- Key Properties :

- Applications : Intermediate in organic synthesis for introducing methallyl groups .

Comparative Data Table

Actividad Biológica

1-Methylthiolanium iodide (MTI) is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and biological activities. This article explores the biological activity of MTI, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is a cationic compound characterized by a five-membered thiolane ring with a methyl group attached to the sulfur atom. Its molecular formula is C₄H₉IS, and it possesses distinct physical and chemical properties that influence its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of thiocyanate anions with S-methyl-(1,n)-epithionium ions. This method has been studied for its efficiency in producing MTI while minimizing by-products .

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic reactions. It acts as a thiomethylating agent, facilitating the transfer of methylthio groups to various substrates. This property has implications for drug development and synthesis in medicinal chemistry.

Case Studies

- Thiomethylation of Quinones : A study demonstrated the use of iodine-mediated thiomethylation of quinones using MTI as a thiomethylating agent. This reaction was notable for being metal-free, which aligns with current trends towards greener chemistry practices .

- Kinetics of H/D Exchange : Research on the kinetics of base-catalyzed hydrogen/deuterium exchange involving the 1-methylthiolanium cation revealed insights into its reactivity in heavy water. The study indicated that two out of four α-methylene protons in MTI are prone to exchange, suggesting potential pathways for further chemical transformations .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Thiomethylation | Facilitates methylthio group transfer to substrates | |

| H/D Exchange Kinetics | Two α-methylene protons exchange in heavy water |

Discussion

The biological activity of this compound is significant due to its role as a thiomethylating agent and its reactivity in various chemical environments. The ability to perform nucleophilic attacks makes it a valuable compound in synthetic organic chemistry, particularly in the development of pharmaceuticals.

Q & A

Q. What are the standard synthetic protocols for preparing 1-Methylthiolanium iodide, and what are common purification challenges?

Methodological Answer: Synthesis typically involves quaternization of a thiolane precursor with methyl iodide under controlled conditions. For example, analogous iodide salts are synthesized by reacting precursors with alkyl halides in polar solvents (e.g., acetonitrile) under reflux . Post-reaction purification often involves repeated washing with water to remove ionic byproducts (e.g., excess methyl iodide or unreacted amines) . Challenges include controlling stoichiometry to avoid diastereomer formation and ensuring complete removal of unreacted reagents, which can interfere with downstream characterization.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies methyl and thiolanium group environments.

- X-ray Diffraction (XRD): Resolves crystal structure and confirms counterion (iodide) coordination .

- Mass Spectrometry (MS): Validates molecular weight and iodide ion pairing.

- Elemental Analysis: Ensures stoichiometric ratios of C, H, N, and I.

Note: Reproducibility requires triplicate measurements and comparison to literature data for analogous compounds .

Q. How should researchers approach literature reviews for designing experiments with this compound?

Methodological Answer: Begin with academic databases like Web of Science to identify foundational studies on iodide salts and thiolanium derivatives . Prioritize journals with rigorous experimental sections (e.g., Beilstein Journal of Organic Chemistry) to extract protocols for analogous compounds . Avoid unreliable sources (e.g., ) and cross-validate synthetic routes using patent databases or institutional repositories.

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Use fume hoods to prevent inhalation of volatile byproducts (e.g., methyl iodide).

- Wear nitrile gloves and goggles to avoid dermal contact, as iodide salts can cause irritation .

- Store in airtight, light-resistant containers to prevent degradation.

- Dispose of waste via halogen-specific protocols to comply with environmental regulations .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Document reaction conditions (temperature, solvent, stoichiometry) in detail, adhering to journal guidelines for experimental sections .

- Use internal standards (e.g., known iodide salts) for spectroscopic calibration.

- Share raw data (e.g., XRD patterns, NMR spectra) in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for higher yield or enantiomeric purity?

Methodological Answer:

- Solvent Screening: Test aprotic solvents (DMF, DMSO) to enhance reaction kinetics .

- Catalysis: Explore phase-transfer catalysts to improve iodide ion accessibility.

- Chiral Resolutions: Use chiral counterions or chromatography to isolate enantiomers, followed by XRD to confirm absolute configuration .

Q. How should researchers resolve contradictions in XRD data caused by impurities or polymorphic forms?

Methodological Answer:

- Perform Rietveld refinement to distinguish between overlapping diffraction peaks from coexisting polymorphs .

- Combine with thermogravimetric analysis (TGA) to detect hydrate or solvent-included forms.

- Cross-reference with computational models (e.g., DFT-predicted lattice parameters) to validate experimental data .

Q. What role could this compound play in energy-related applications, such as perovskite solar cells?

Methodological Answer: As a halide source, it may substitute for methylammonium iodide in perovskite precursors. Test its efficacy by:

Q. What statistical methods are appropriate for analyzing datasets from repeated synthesis trials?

Methodological Answer:

Q. How can computational modeling (e.g., DFT) complement experimental studies of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.